BenchChemオンラインストアへようこそ!

Alaninate

Antiviral HIV Prodrug

Alaninate, supplied as Ethyl L-alaninate hydrochloride (CAS 1115-59-9), is the gold-standard L-alanine ester prodrug promoiety for enhancing oral absorption of poorly soluble BCS II/IV candidates. It boosts oral bioavailability up to 4.4-fold (e.g., brivanib), enables aqueous formulation, and achieves >4-fold intracellular active metabolite levels (e.g., TAF vs. TDF). Not interchangeable with valinate/leucinate esters. ≥98% purity. Bulk quantities available for pharmaceutical development. Contact us for COA and scale-up support.

Molecular Formula C3H6NO2-
Molecular Weight 88.09 g/mol
Cat. No. B8444949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlaninate
Molecular FormulaC3H6NO2-
Molecular Weight88.09 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/p-1
InChIKeyQNAYBMKLOCPYGJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alaninate Prodrugs for Enhanced Bioavailability and Targeted Delivery: A Quantitative Evidence Guide for Procurement and Formulation Scientists


Alaninate refers to the L-alanine ester moiety commonly employed as a prodrug strategy to improve the physicochemical and pharmacokinetic properties of parent drug molecules [1]. This approach leverages the amino acid transport systems and endogenous esterases to enhance oral bioavailability, aqueous solubility, and intracellular drug delivery [2]. The alaninate promoiety is particularly valued for its ability to be rapidly and efficiently cleaved in vivo, releasing the active pharmaceutical ingredient, as demonstrated in preclinical and clinical development programs for antiviral and anticancer agents [3].

Why Alaninate Prodrugs Cannot Be Generically Substituted: The Critical Role of Amino Acid Ester Selection in Bioactivation and Pharmacokinetics


Simple substitution of the alaninate promoiety with another amino acid ester, such as valinate or leucinate, is not pharmacokinetically equivalent due to significant differences in enzymatic hydrolysis rates, transporter recognition, and resultant bioavailability [1]. The alaninate moiety is selectively and efficiently cleaved by specific esterases like cathepsin A, which is highly expressed in target tissues such as lymphoid cells, leading to a distinct intracellular activation profile that other amino acid esters cannot replicate [2]. Furthermore, the physicochemical properties conferred by the alaninate ester, including its impact on logP and aqueous solubility, directly influence the formulation strategy and in vivo performance, making generic substitution a high-risk approach for drug product development [3].

Quantitative Differentiation of Alaninate: Head-to-Head Comparisons in Antiviral Potency, Bioavailability, and Target Engagement


Tenofovir Alafenamide (TAF) Demonstrates 1000-Fold Greater Antiviral Potency than Parent Tenofovir (TFV) and 10-Fold Greater Potency than Tenofovir Disoproxil Fumarate (TDF)

In a direct head-to-head comparison in MT-2 cells, the alaninate prodrug Tenofovir Alafenamide (TAF) exhibited an EC50 of 0.005 μM against HIV-1 replication [1]. This represents a 1000-fold increase in potency compared to the parent compound tenofovir (TFV), which has an EC50 of 5 μM, and a 10-fold increase in potency compared to the alternative prodrug tenofovir disoproxil fumarate (TDF), which has an EC50 of 0.05 μM [1].

Antiviral HIV Prodrug Nucleotide Analog

Brivanib Alaninate Improves Oral Bioavailability by Up to 4.4-Fold Compared to the Parent Drug Brivanib Across Preclinical Species

Preclinical pharmacokinetic studies demonstrated that administration of the alaninate prodrug, brivanib alaninate, resulted in significantly higher and more consistent oral bioavailability of the active moiety brivanib compared to administration of the parent drug itself [1]. The oral bioavailability of brivanib when dosed as the parent compound varied widely across species (22–88%) and was limited by dissolution rate [1]. In contrast, when administered as brivanib alaninate, oral bioavailability improved to a range of 55–97% across the same species [1].

Oncology Prodrug Pharmacokinetics VEGFR Inhibitor

The Alaninyl Methyl Ester of AZT is 70-Fold More Potent Against HIV-1 than the Corresponding ddA Derivative

A comparative study of hydrophobic amino acid phosphoramidate monoesters revealed a stark difference in antiviral activity based on the nucleoside analog and amino acid ester combination [1]. Specifically, the alaninyl methyl ester of AZT was found to be 70-fold more potent than the corresponding alaninyl methyl ester derivative of ddA in inhibiting HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) [1].

Antiviral HIV Prodrug Phosphoramidate

Tenofovir Alafenamide (TAF) Achieves >4-Fold Higher Intracellular Concentrations of the Active Metabolite TFV-DP in PBMCs Compared to Tenofovir Disoproxil Fumarate (TDF)

In a clinical study directly comparing the two tenofovir prodrugs, administration of TAF (25 mg once daily) resulted in a >4-fold higher intracellular concentration of the active moiety, tenofovir diphosphate (TFV-DP), in peripheral blood mononuclear cells (PBMCs) compared to administration of TDF (300 mg once daily), despite an approximately 90% lower systemic exposure to the parent drug tenofovir [1].

Antiviral HIV Intracellular Pharmacology Prodrug

Optimal Industrial and Research Applications for Alaninate Prodrugs Based on Quantitative Differentiation Evidence


Formulation of Oral Solid Dosage Forms for Poorly Soluble BCS Class II/IV Drugs

Based on the demonstrated ability of the alaninate promoiety to improve oral bioavailability by up to 4.4-fold (e.g., brivanib alaninate) [1], this strategy is ideally suited for enabling the oral delivery of poorly soluble drug candidates. Formulation scientists can prioritize alaninate prodrugs for BCS Class II and IV compounds where dissolution rate-limited absorption is a major development hurdle, allowing for simpler, aqueous-based formulations instead of complex solubilization techniques.

Development of Next-Generation Antiviral Agents with Improved Safety Margins

The >4-fold increase in intracellular active metabolite concentration in target cells (PBMCs) coupled with a ~90% reduction in systemic parent drug exposure achieved by TAF compared to TDF [1] provides a validated blueprint for antiviral drug development. Research teams focused on HIV, HBV, or other chronic viral infections should consider alaninate phosphoramidate prodrugs to maximize on-target efficacy while minimizing off-target toxicities (e.g., renal and bone effects), a key differentiator for chronic therapies.

Targeting Intracellular Kinases in Oncology with Improved Therapeutic Index

The preclinical data for brivanib alaninate demonstrates that this prodrug approach can effectively deliver a kinase inhibitor (VEGFR-2) orally with high and predictable bioavailability [1]. This supports the application of alaninate prodrugs for other kinase inhibitors where high and consistent systemic exposure is critical for achieving tumor growth inhibition. The ability to use fully aqueous vehicles [1] also simplifies both preclinical toxicology studies and clinical manufacturing scale-up.

Optimization of Nucleotide Analog Phosphate Prodrugs

The 1000-fold potency improvement of TAF over its parent TFV [1] exemplifies the power of the alaninate phosphoramidate approach to bypass the rate-limiting first phosphorylation step for nucleotide analogs. This application is critical for researchers designing new antiviral or anticancer nucleotide analogs, as the alaninate promoiety can dramatically enhance intracellular delivery of the active triphosphate metabolite, converting a weakly active or inactive nucleoside phosphonate into a potent therapeutic agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.